Bay T 5006
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Overview
Description
Bay T 5006 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone moiety and a dihydropyridine ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bay T 5006 typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone intermediate, followed by the formation of the dihydropyridine ring through a Hantzsch reaction. The final step involves the coupling of the two intermediates under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways. It can be used in assays to identify new biological targets and understand the mechanisms of action of related compounds.
Medicine
The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activities. Research in this area could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Bay T 5006 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- [4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
- [4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]methyl 2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
Uniqueness
The uniqueness of Bay T 5006 lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and potential bioactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
119199-59-6 |
---|---|
Molecular Formula |
C25H23N5O7 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]methyl 2,6-dimethyl-5-nitro-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H23N5O7/c1-14-22(23(24(30(35)36)15(2)26-14)18-4-3-5-19(12-18)29(33)34)25(32)37-13-16-6-8-17(9-7-16)20-10-11-21(31)28-27-20/h3-9,12,23,26H,10-11,13H2,1-2H3,(H,28,31) |
InChI Key |
AJYGWAOLKKWVEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=C(C=C3)C4=NNC(=O)CC4 |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=C(C=C3)C4=NNC(=O)CC4 |
Synonyms |
1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-nitrophenyl)pyridine-5-carboxy-4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)benzyl ester Bay T 5006 Bay T-5006 |
Origin of Product |
United States |
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